molecular formula C8H14F3N3O3 B2988257 1-(2-Aminoethyl)-3-methylimidazolidin-2-one 2,2,2-trifluoroacetate CAS No. 1609406-71-4

1-(2-Aminoethyl)-3-methylimidazolidin-2-one 2,2,2-trifluoroacetate

Cat. No.: B2988257
CAS No.: 1609406-71-4
M. Wt: 257.213
InChI Key: JQAFAICECAGBAS-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-methylimidazolidin-2-one 2,2,2-trifluoroacetate is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an imidazolidin-2-one ring, an aminoethyl group, and a trifluoroacetate moiety.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe in biological studies to understand enzyme mechanisms and protein interactions.

  • Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Target of Action

Similar compounds, such as carbamates, are known to be useful protecting groups for amines, essential for the synthesis of peptides .

Mode of Action

It’s worth noting that carbamates can be installed and removed under relatively mild conditions . This suggests that 1-(2-Aminoethyl)-3-methyl-2-imidazolidinone trifluoroacetate may interact with its targets in a similar manner.

Biochemical Pathways

The compound’s structure suggests it may be involved in the synthesis of peptides , which are crucial components of many biological pathways.

Pharmacokinetics

Fluorinated compounds often exhibit unique physicochemical properties, which can affect their bioavailability .

Result of Action

Given its potential role in peptide synthesis , it may influence protein structure and function, with downstream effects on cellular processes.

Safety and Hazards

The safety and hazards associated with this compound are not available in the search results .

Future Directions

The future directions for this compound are not clear from the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the compound can be produced through a multi-step synthesis process that ensures high purity and yield. This involves the use of large-scale reactors and controlled reaction conditions to optimize the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, which may involve the conversion of the aminoethyl group to an amine oxide.

  • Reduction: Reduction reactions can be employed to reduce the trifluoroacetate group, potentially leading to the formation of the corresponding amine.

  • Substitution: Substitution reactions can occur at the imidazolidin-2-one ring, where various nucleophiles can replace the trifluoroacetate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of amines.

  • Substitution: Formation of various substituted imidazolidin-2-ones.

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)piperazine

  • N-(2-Aminoethyl)imidazolidin-2-one

  • 1-(2-Aminoethyl)-3-ethylimidazolidin-2-one

Uniqueness: 1-(2-Aminoethyl)-3-methylimidazolidin-2-one 2,2,2-trifluoroacetate stands out due to its trifluoroacetate group, which imparts unique chemical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it suitable for various applications.

Properties

IUPAC Name

1-(2-aminoethyl)-3-methylimidazolidin-2-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.C2HF3O2/c1-8-4-5-9(3-2-7)6(8)10;3-2(4,5)1(6)7/h2-5,7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAFAICECAGBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)CCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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